4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Catalog No.
S3321423
CAS No.
68913-66-6
M.F
C9H9ClN4O
M. Wt
224.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b...

CAS Number

68913-66-6

Product Name

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

IUPAC Name

4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

InChI

InChI=1S/C9H9ClN4O/c10-2-4-1-5-7(12)6(3-11)8(13)14-9(5)15-4/h4H,1-2H2,(H4,12,13,14)

InChI Key

OJDAHMOOXMJWFJ-UHFFFAOYSA-N

SMILES

C1C(OC2=NC(=C(C(=C21)N)C#N)N)CCl

Canonical SMILES

C1C(OC2=NC(=C(C(=C21)N)C#N)N)CCl

Search for Potential Applications:

  • Amine functionality

    Compounds with diamine groups can be useful for binding to metal ions or organic molecules, potentially making them applicable in catalysis or material science ScienceDirect.

  • Nitrile group

    The nitrile group can participate in various chemical reactions, and compounds containing nitriles can exhibit interesting biological properties National Center for Biotechnology Information: .

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its complex structure that includes a furo[2,3-b]pyridine core. Its molecular formula is C9H9ClN4C_9H_9ClN_4 and it has a molecular weight of approximately 200.64 g/mol. The compound features multiple functional groups, including two amino groups and a chloromethyl group, which contribute to its reactivity and potential biological activity .

Due to its functional groups. Notably:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Amination Reactions: The amino groups can engage in further amination reactions, potentially leading to derivatives with enhanced biological properties.
  • Cyclization Reactions: The furo[2,3-b]pyridine structure allows for cyclization reactions that may yield more complex polycyclic compounds.

4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile exhibits notable biological activities:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit certain cancer cell lines, although detailed mechanisms are still under investigation.
  • Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cellular signaling pathways, which could have therapeutic implications in cancer treatment .

The synthesis of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile can be achieved through several methods:

  • Multicomponent Reactions: These involve the simultaneous reaction of multiple reagents to form the target compound in a single step. For example, reacting appropriate furo-pyridine derivatives with chloromethyl amines under controlled conditions can yield this compound.
  • Stepwise Synthesis: This method involves the sequential addition of reagents to build the desired structure gradually. Starting with a pyridine derivative and introducing chloromethyl and amino groups at different stages can also lead to the final product.

The unique structure of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile makes it suitable for various applications:

  • Pharmaceutical Development: Its potential as an antitumor agent positions it as a candidate for further drug development.
  • Biochemical Research: The compound may be used in studies investigating enzyme inhibition and cellular signaling pathways.

Interaction studies are crucial for understanding how 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile interacts with biological targets:

  • Protein-Ligand Binding Studies: Investigating how this compound binds to specific enzymes or receptors can elucidate its mechanism of action.
  • Cellular Assays: Evaluating its effects on various cell lines helps determine its efficacy and potential side effects.

Several compounds share structural similarities with 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrileContains trifluoromethyl group instead of chloromethylEnhanced lipophilicity may affect bioavailability
4-Amino-5-cyanopyridineSimpler pyridine structure without furo linkageLacks the complexity and potential interactions offered by the furo group
6-Amino-5-chloropyridineChlorine substitution but lacks additional amino groupsLess versatile in terms of reactivity compared to the target compound

These comparisons highlight the unique functionalization of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile that may contribute to its distinct biological properties and reactivity profiles.

XLogP3

1.1

Other CAS

68913-66-6

Dates

Last modified: 08-19-2023

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